molecular formula C12H13N3O4S2 B2547415 N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 2097939-72-3

N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2547415
CAS No.: 2097939-72-3
M. Wt: 327.37
InChI Key: NNYVTYMAWXKFID-HWKANZROSA-N
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Description

N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C12H13N3O4S2 and its molecular weight is 327.37. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of related compounds involves multi-step chemical reactions starting from basic precursors like thiourea, leading to intermediates such as 4,6-Dimethyl-2-methanesulfonylpyrimidine, which is crucial for developing biologically active molecules. The overall yield for such syntheses can reach up to 71.0%, with characterization performed using spectroscopic methods like 1H NMR and GC-MS (X. Le, 2014).

Medicinal Chemistry Applications

In medicinal chemistry, derivatives of the thiazolo[3,2-a]pyrimidine scaffold, such as 5-Oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid, are synthesized for further modification into primary and secondary amide derivatives. These compounds, due to their structural diversity, are explored for various biological activities, showcasing the importance of such scaffolds in drug discovery (L. Peterlin-Mašič et al., 2000).

Insecticidal Activity

Some compounds within this chemical class have been explored for their potential insecticidal activities. Novel pyrazole methanesulfonates, for example, have been designed and tested for insecticidal efficacy, demonstrating the versatility of the methanesulfonate group in the development of agrochemicals (B. L. Finkelstein & C. Strock, 1997).

Growth Stimulant Properties

Research into the growth stimulant properties of related thiazolo[3,2-a]pyrimidine derivatives has revealed promising results. For instance, certain synthesized compounds exhibit significant growth stimulation, potentially offering new avenues for agricultural enhancements (V. A. Pivazyan et al., 2017).

Mechanism of Action

While the specific mechanism of action for “N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” is not mentioned in the sources, it’s worth noting that anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Future Directions

Thiazolo[3,2-a]pyrimidines, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Properties

IUPAC Name

2-methyl-N-[(E)-3-methylsulfonylprop-2-enyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S2/c1-8-7-15-11(17)9(6-14-12(15)20-8)10(16)13-4-3-5-21(2,18)19/h3,5-7H,4H2,1-2H3,(H,13,16)/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYVTYMAWXKFID-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NCC=CS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC/C=C/S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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